Bicalutamide-d4
Overview
Description
Bicalutamide-d4 is a non-steroidal androgen receptor inhibitor . It is used to treat prostate cancer that has spread to other parts of the body (metastatic) . It works by blocking the effects of testosterone, a male hormone, which helps stop the growth and spread of cancer cells .
Synthesis Analysis
Bicalutamide analogues have been synthesized for potential treatment of prostate cancer . A series of 15 bicalutamide analogues were prepared and their antiproliferative activity was evaluated against different human prostate cancer cell lines . Another approach involves a one-pot hydroxysulfonylation reaction through a photocatalytic redox process .Molecular Structure Analysis
The molecular formula of Bicalutamide-d4 is C18H14F4N2O4S . It has a molecular weight of 434.4 g/mol . The compound is a racemic mixture that is a 50:50 composition of the ®-bicalutamide and (S)-bicalutamide enantiomers .Chemical Reactions Analysis
Bicalutamide analogues have shown remarkable enhancement in anticancer activity across different prostate cancer cell lines . The deshydroxy analogue was the most active compound . Quantum chemical analysis has been used to understand the interplay of intra- and intermolecular interactions leading to conformational preferences in this molecule .Physical And Chemical Properties Analysis
Bicalutamide-d4 has a molecular weight of 434.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 5 . The Exact Mass is 434.08614774 g/mol and the Monoisotopic Mass is 434.08614774 g/mol .Scientific Research Applications
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Skin and Hair Conditions
- Field : Dermatology
- Application : Bicalutamide is used in the treatment of skin and hair conditions such as acne, seborrhea, hirsutism, and pattern hair loss in women .
- Method : Bicalutamide is administered orally. It works by blocking the effects of androgens, which can contribute to these conditions .
- Results : The results vary depending on the individual and the specific condition being treated .
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Transgender Hormone Therapy
- Field : Endocrinology
- Application : Bicalutamide is used as a component of feminizing hormone therapy for transgender women .
- Method : Bicalutamide is administered orally. It works by blocking the effects of androgens, which can inhibit the development of feminine secondary sexual characteristics .
- Results : The results vary depending on the individual and the specific goals of the hormone therapy .
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Treatment of Early Puberty in Boys
- Field : Pediatrics
- Application : Bicalutamide is used to treat gonadotropin-independent early puberty in boys .
- Method : Bicalutamide is administered orally. It works by blocking the effects of androgens, which can contribute to early puberty .
- Results : The results vary depending on the individual and the specific condition being treated .
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Treatment of Long-Lasting Erections in Men
- Field : Urology
- Application : Bicalutamide is used to prevent overly long-lasting erections in men .
- Method : Bicalutamide is administered orally. It works by blocking the effects of androgens, which can contribute to this condition .
- Results : The results vary depending on the individual and the specific condition being treated .
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Treatment of Paraphilias and Hypersexuality in Men
- Field : Psychiatry
- Application : Bicalutamide may have some value in the treatment of paraphilias and hypersexuality in men .
- Method : Bicalutamide is administered orally. It works by blocking the effects of androgens, which can contribute to these conditions .
- Results : The results vary depending on the individual and the specific condition being treated .
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Treatment of High Testosterone Levels in Women
- Field : Endocrinology
- Application : Bicalutamide is used in the treatment of high testosterone levels in women .
- Method : Bicalutamide is administered orally. It works by blocking the effects of androgens, which can contribute to this condition .
- Results : The results vary depending on the individual and the specific condition being treated .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678685 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicalutamide-d4 | |
CAS RN |
1185035-71-5 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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